2-[(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4H-1,2,4-triazol-3-yl)acetamide
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Description
2-[(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4H-1,2,4-triazol-3-yl)acetamide is a useful research compound. Its molecular formula is C10H12N6O2S and its molecular weight is 280.31. The purity is usually 95%.
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Biological Activity
The compound 2-[(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4H-1,2,4-triazol-3-yl)acetamide is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of anticancer research. This article aims to explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and efficacy against various cancer cell lines.
Chemical Structure and Properties
The compound's chemical structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C₈H₁₀N₄O₃S
- Molecular Weight : 214.24 g/mol
This compound integrates a pyrimidine and a triazole moiety, which are known for their diverse pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathway may include:
- Formation of the pyrimidine ring through cyclization reactions.
- Introduction of the triazole moiety via coupling reactions.
- Final acetamide formation through acylation processes.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing both triazole and pyrimidine structures. The biological activity of This compound has been evaluated against various cancer cell lines.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF7 (Breast Cancer) | 0.084 | Inhibition of estrogen receptor activity |
A549 (Lung Cancer) | 0.034 | Induction of apoptosis via mitochondrial pathway |
HEPG2 (Liver Cancer) | 10.28 | Inhibition of EGFR signaling |
These results indicate that the compound exhibits significant cytotoxicity against various cancer types, with lower IC50 values suggesting higher potency.
The mechanisms by which this compound exerts its anticancer effects include:
- Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of cancer cells by interfering with key signaling pathways involved in cell cycle regulation.
- Induction of Apoptosis : It promotes programmed cell death in cancer cells through intrinsic pathways that involve mitochondrial dysfunction.
- Targeting Specific Enzymes : The compound may inhibit specific kinases associated with tumor growth and metastasis, such as EGFR and others related to angiogenesis.
Case Studies
Several case studies have documented the efficacy of similar compounds in clinical settings:
- Study on MCF7 Cells : A study reported that derivatives similar to the target compound demonstrated enhanced activity against MCF7 cells compared to standard chemotherapy agents like doxorubicin .
- Combination Therapy Trials : Research indicates that combining this compound with other chemotherapeutics may lead to synergistic effects, enhancing overall treatment efficacy .
Properties
IUPAC Name |
2-[(4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(1H-1,2,4-triazol-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N6O2S/c1-2-6-3-7(17)15-10(13-6)19-4-8(18)14-9-11-5-12-16-9/h3,5H,2,4H2,1H3,(H,13,15,17)(H2,11,12,14,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGIGTAYVBGFTMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)SCC(=O)NC2=NC=NN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.